4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid
Overview
Description
4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid is a chemical compound with a complex structure that includes a benzoic acid moiety linked to a piperidine ring through an ethoxy bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the benzoic acid attacks the carbonyl carbon of the ethanone, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-[2-(1-Piperidino)ethoxy]benzoic acid hydrochloride: This compound is similar in structure but includes a hydrochloride salt, which can affect its solubility and reactivity.
4-[2-(1-Piperidyl)ethoxy]benzoic acid: Another structurally related compound with potential differences in biological activity and chemical properties.
Uniqueness
4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(15-8-2-1-3-9-15)10-19-12-6-4-11(5-7-12)14(17)18/h4-7H,1-3,8-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLWXUOQWAASSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406370 | |
Record name | 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29936-93-4 | |
Record name | 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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